molecular formula C18H23N3O3 B2669517 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea CAS No. 1396868-76-0

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea

Cat. No.: B2669517
CAS No.: 1396868-76-0
M. Wt: 329.4
InChI Key: BFPQWUXCVMCAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

    Solvents: Common solvents like dichloromethane, toluene, or ethanol.

    Catalysts: Base catalysts such as triethylamine or pyridine.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding urea derivatives with oxidized functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Agriculture: Possible use as a pesticide or herbicide.

    Materials Science: Utilization in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)urea
  • 1-(2-Methoxyethyl)-3-(pyridin-4-ylmethyl)urea
  • 1-(2-Phenoxyethyl)-3-(pyridin-4-ylmethyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea may exhibit unique properties due to the combination of its functional groups, which could influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-14-12-21(15-16-7-9-19-10-8-16)18(22)20-11-13-24-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPQWUXCVMCAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.